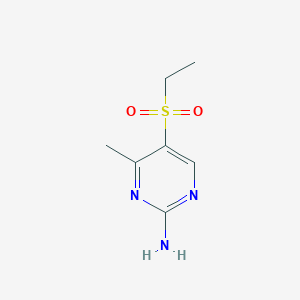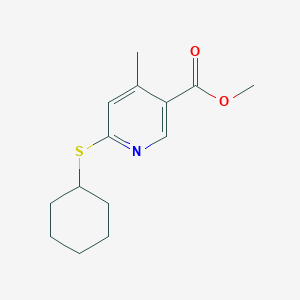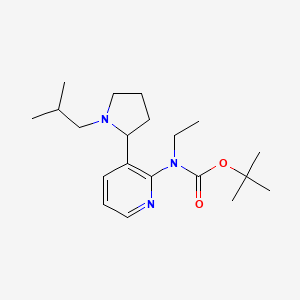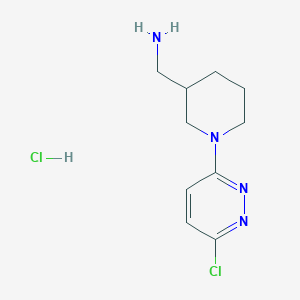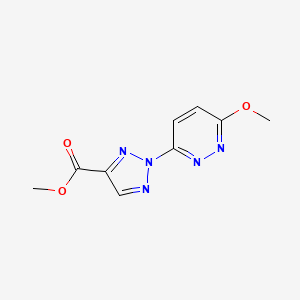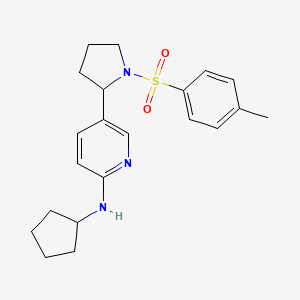
N-Cyclopentyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclopentyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is a chemical compound with the molecular formula C21H27N3O2S and a molecular weight of 385.52 g/mol . This compound is known for its unique structure, which includes a cyclopentyl group, a tosylpyrrolidinyl group, and a pyridinylamine group. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
The synthesis of N-Cyclopentyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine involves several steps. One common synthetic route includes the following steps:
Formation of the pyrrolidine ring: This step involves the reaction of a suitable amine with a cyclopentanone derivative to form the pyrrolidine ring.
Introduction of the tosyl group: The tosyl group is introduced by reacting the pyrrolidine derivative with tosyl chloride in the presence of a base.
Formation of the pyridine ring: The pyridine ring is formed by reacting the tosylpyrrolidine derivative with a suitable pyridine precursor.
Final coupling reaction: The final step involves the coupling of the cyclopentyl group with the pyridine ring to form the desired compound.
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Análisis De Reacciones Químicas
N-Cyclopentyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-Cyclopentyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Mecanismo De Acción
The mechanism of action of N-Cyclopentyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
N-Cyclopentyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine can be compared with other similar compounds, such as:
N-Cyclopentyl-5-(1-benzylpyrrolidin-2-yl)pyridin-2-amine: This compound has a benzyl group instead of a tosyl group, leading to different chemical and biological properties.
N-Cyclopentyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine:
N-Cyclopentyl-5-(1-phenylpyrrolidin-2-yl)pyridin-2-amine: The phenyl group introduces different steric and electronic effects compared to the tosyl group.
Propiedades
Fórmula molecular |
C21H27N3O2S |
|---|---|
Peso molecular |
385.5 g/mol |
Nombre IUPAC |
N-cyclopentyl-5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridin-2-amine |
InChI |
InChI=1S/C21H27N3O2S/c1-16-8-11-19(12-9-16)27(25,26)24-14-4-7-20(24)17-10-13-21(22-15-17)23-18-5-2-3-6-18/h8-13,15,18,20H,2-7,14H2,1H3,(H,22,23) |
Clave InChI |
ATJMIUGPNQFLHN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CN=C(C=C3)NC4CCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



